
epsilon-Cadinene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-Cadinene is a sesquiterpene hydrocarbon that is found in various essential oils, including those of cypress, juniper, and pine. It has been the subject of extensive scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
1. Epsilon-Near-Zero Photonics
Epsilon‐near‐zero (ENZ) photonics, involving structures with near‐zero permittivity, is emerging as a significant field. It introduces unique features to traditional photonic systems, like decoupling spatial and temporal field variations, tunneling through arbitrary channels, and strong field confinement. ENZ photonics shows promise for high‐performance integrated photonic chips and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
2. Epsilon-near-zero Metamaterials and Electromagnetic Sources
Research on epsilon-near-zero metamaterials and plasmonic materials focuses on tailoring the phase of radiation patterns from electromagnetic sources. These materials can isolate two regions of space and tailor the phase pattern in one, independent of the excitation in the other, offering potential applications in various fields (Alú, Silveirinha, Salandrino, & Engheta, 2006).
3. Epsilon Algorithm in Statistical Models
The epsilon algorithm is a convergence accelerating transformation used in statistical models. It offers insights into the nature of derived sequences and has applications in fields like fisheries science for bias correction in mixed-effects models (Thorson & Kristensen, 2016).
4. Epsilon Technique in System Identification
The epsilon technique is applied for identifying distributed-parameter systems. It focuses on computational aspects and presents numerical results for typical systems, aiding in the optimization of system processes and designs (Pillo & Grippo, 1973).
5. Epsilon-Dominance in Optimization Algorithms
The epsilon-dominance hierarchical Bayesian optimization algorithm (e-hBOA) represents a new class of probabilistic model building evolutionary algorithms. It's used for solving large multiobjective monitoring design problems, demonstrating its effectiveness in learning and exploiting complex decision variable interdependencies (Kollat, Reed, & Kasprzyk, 2008).
Propriétés
Numéro CAS |
1080-67-7 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1 |
Clé InChI |
NOLWRMQDWRAODO-KKUMJFAQSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
SMILES canonique |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




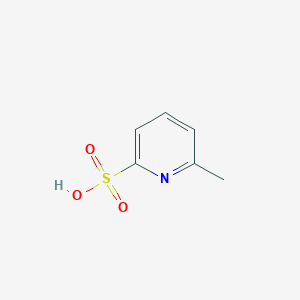
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)

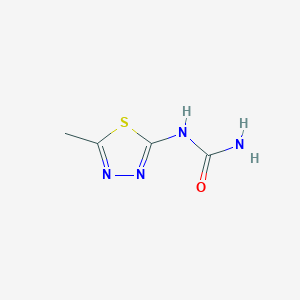
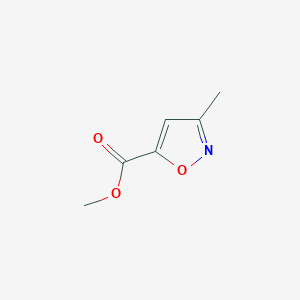
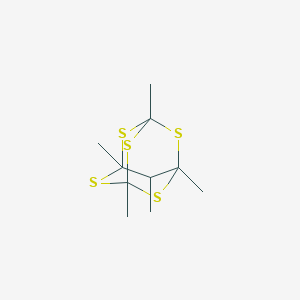
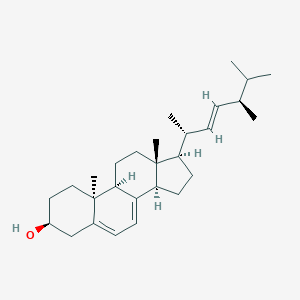
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
